molecular formula C31H42N4O6S B14030018 tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate

tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate

Cat. No.: B14030018
M. Wt: 598.8 g/mol
InChI Key: ODTTWSLMTLBNIN-LQGLAIQGSA-N
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Description

The compound tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate is a complex synthetic molecule featuring:

  • A stereochemically defined pyrrolidine-thiazole core.
  • A 4-hydroxybenzoyl substituent on the thiazole ring.
  • A tert-butyl carbamate protecting group.
  • Cyclohexyl and methyl moieties contributing to lipophilicity.

This structure is characteristic of proteolysis-targeting chimeras (PROTACs) or heterobifunctional degraders, designed to recruit E3 ligases for targeted protein degradation. Its hydroxybenzoyl group and stereospecific pyrrolidine-thiazole backbone suggest high binding specificity, likely targeting apoptosis-related proteins (e.g., Inhibitor of Apoptosis Proteins (IAPs)) .

Properties

Molecular Formula

C31H42N4O6S

Molecular Weight

598.8 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-10-7-6-8-11-20)29(39)35-17-9-12-24(35)28-32-23(18-42-28)26(37)21-13-15-22(36)16-14-21/h13-16,18-20,24-25,36H,6-12,17H2,1-5H3,(H,33,38)/t19-,24-,25-/m0/s1

InChI Key

ODTTWSLMTLBNIN-LQGLAIQGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)O)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Reagents and Intermediates

Method from Patent WO2019158550A1 (2019)

This patent outlines an improved method for preparing a closely related tert-butyl carbamate intermediate, which is structurally analogous and relevant to the target compound.

Reaction Conditions
  • Step (a): Mix compound A (neutral form) with compound B (neutral form) in an organic solvent such as acetonitrile.
  • Step (b): Add a base, typically triethylamine, slowly to the reaction mixture.
  • Step (c): Stir the mixture at a controlled temperature (around 50–60 °C) for 1 to 10 hours, preferably 3 to 8 hours.
Advantages of Neutral Reagents
  • The use of neutral forms of starting materials avoids the increase in viscosity seen with salt forms.
  • This leads to better stirring, higher reaction yields (up to 93%), and improved product purity.
  • The reaction is less sensitive to the order of reagent addition, simplifying scale-up and industrial application.
Reaction Monitoring and Purity Assessment
  • High Performance Liquid Chromatography (HPLC) is employed to monitor reaction progress and calculate yields.
  • Purity levels above 97% are achievable under optimized conditions.
Representative Data Table of Reaction Parameters and Outcomes
Parameter Condition/Value Outcome
Solvent Acetonitrile Good solubility, low viscosity
Base Triethylamine (4.6 equivalents) Efficient deprotonation
Temperature 50–60 °C Optimal for reaction rate
Stirring time 3–8 hours Complete reaction, high yield
Yield Up to 93% High isolated yield
Purity (HPLC) >97% High chemical purity

Specific Preparation Notes for the Target Compound

While direct literature on the exact compound tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate is scarce, related compounds with 3-hydroxybenzoyl substitution have been commercially prepared with 97% purity using similar synthetic routes involving:

  • Coupling of chiral amino acid derivatives with thiazolyl-pyrrolidine fragments.
  • Protection of amine groups with tert-butyl carbamate.
  • Use of neutral reagents and organic solvents.
  • Purification by chromatographic methods.

Process Optimization Insights

  • Avoiding salt forms of reagents minimizes reaction mixture viscosity, facilitating better mixing and heat transfer.
  • Controlled addition of triethylamine base prevents local over-alkalinization and side reactions.
  • Reaction temperature control is critical to maintain stereochemical integrity and avoid decomposition.
  • Extended stirring times (up to 8 hours) ensure complete conversion without compromising purity.

Summary Table of Preparation Method Features

Feature Description
Starting Materials Neutral tert-butyl carbamate-protected amino cyclohexyl derivative and amino-oxoacetate ester
Solvent Acetonitrile or similar aprotic organic solvents
Base Triethylamine, carefully controlled addition
Temperature 50–60 °C
Reaction Time 1–10 hours, preferably 3–8 hours
Reaction Monitoring HPLC for yield and purity assessment
Yield Up to 93%
Purity >97%
Industrial Considerations Reduced viscosity, simplified reagent addition order, scalable stirring

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or cyclohexyl groups using reagents like alkyl halides or nucleophiles.

    Hydrolysis: Acidic or basic hydrolysis can cleave ester or amide bonds within the molecule, leading to the formation of smaller fragments.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, and strong bases.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, and enzymatic hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemistry: It can be used as a probe to study protein-ligand interactions and enzyme mechanisms.

    Chemical Biology: The compound can serve as a tool for investigating cellular pathways and molecular targets.

    Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with cellular receptors, triggering a cascade of signaling events that lead to a biological response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Structural Features Molecular Weight (g/mol) Biological Target Key Properties
Target Compound Pyrrolidine-thiazole, hydroxybenzoyl, tert-butyl carbamate ~800* IAPs High binding affinity; moderate solubility due to polar hydroxy group
Compound 7 () Thiazole with cyano substituent, tert-butyl carbamate ~250* Unspecified Higher stability (cyano group); reduced bioactivity
RBM5-188 () Methylthiazolyl benzyl, pyrrolidine, tert-butyl carbamate ~600* RBM5 spliceosome regulator Enhanced selectivity; improved cell permeability via methylthiazolyl group
Compound 115 () Pentyloxy linker, modified hydroxybenzoyl analog ~850* IAPs Extended linker enhances degradation efficiency; increased potency

*Approximate values based on structural analysis.

Research Findings and Mechanistic Insights

(a) Impact of Substituents on Thiazole Ring
  • The hydroxybenzoyl group in the target compound facilitates hydrogen bonding with target proteins, critical for binding affinity. In contrast, Compound 7 () lacks this moiety, resulting in weaker target engagement .
(b) Role of Linker Modifications
  • Compound 115 () incorporates a pentyloxy linker, which increases flexibility and degradation efficiency compared to the target compound’s shorter linker. This aligns with PROTAC design principles, where extended linkers optimize ternary complex formation .
(c) Stereochemical and Core Modifications
  • The stereospecific pyrrolidine-thiazole core in the target compound is absent in Compound 7 (), underscoring its necessity for maintaining conformational stability and binding specificity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxybenzoyl group improves aqueous solubility relative to RBM5-188 ’s methylthiazolyl group, which prioritizes membrane permeability .
  • Metabolic Stability : The tert-butyl carbamate group in all analogs slows enzymatic degradation, though bulkier variants (e.g., Compound 115 ) may exhibit slower clearance .

Biological Activity

tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate, commonly referred to as compound AD241087 , is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes multiple functional groups such as thiazolyl, pyrrolidinyl, and carbamate moieties, suggests diverse biological activities.

PropertyValue
IUPAC Name This compound)
CAS Number 2095244-42-9
Molecular Formula C31H42N4O6S
Molecular Weight 598.76 g/mol
Purity 98%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in metabolic pathways.
  • Receptor Modulation: By interacting with cellular receptors, the compound may trigger signaling pathways that lead to various biological responses.
  • Antiviral Activity: Preliminary studies suggest that certain derivatives of similar compounds exhibit antiviral properties by inhibiting viral replication and enhancing host defense mechanisms .

Antiviral Properties

Research has indicated that compounds with structural similarities to AD241087 show promising antiviral activity. For instance, studies on N-Heterocycles have demonstrated their effectiveness against various viral strains by disrupting viral replication processes .

Antimicrobial Activity

A range of compounds containing thiazole and pyrrolidine rings have been evaluated for antimicrobial properties. These studies reveal that modifications in the molecular structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Antiviral Efficacy Against HCV:
    A study focusing on thiazole derivatives showed that they could effectively inhibit Hepatitis C Virus (HCV) replication in vitro by modulating host cellular responses .
  • Antimicrobial Screening:
    A series of thiazole-containing compounds were tested against common bacterial strains, revealing significant antimicrobial activity at minimal inhibitory concentrations (MICs). For example, compounds demonstrated selective inhibition against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can reaction progress be monitored?

The synthesis involves mixed anhydride formation using DIPEA and isobutyl chloroformate in CH₂Cl₂, followed by coupling with chiral intermediates like 2-amino-2-methylpropanol. Reaction progress is tracked via LC-MS to confirm consumption of starting materials (e.g., disappearance of carboxylic acid at ~2 hours) . Critical steps include maintaining anhydrous conditions and stoichiometric control of DIPEA (1.5–2.0 equivalents) to avoid side reactions. Post-reaction, workup includes sequential washes (0.1 M HCl, NaHCO₃, brine) and flash chromatography (0–100% EtOAc/hexane gradient) for purification .

Q. Which spectroscopic techniques are essential for structural confirmation?

High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated within 0.001 Da). ¹H/¹³C NMR confirms stereochemistry and functional groups:

  • ¹H NMR : Peaks for tert-butyl groups (δ 1.2–1.4 ppm), pyrrolidine protons (δ 3.0–4.0 ppm), and aromatic thiazole protons (δ 7.5–8.5 ppm) .
  • IR : Stretches for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) . Cross-validation with melting point analysis (114–116°C) ensures purity .

Q. How are intermediates purified, and what solvents are optimal?

Flash chromatography on silica gel (25–40 µm particle size) with EtOAc/hexane gradients achieves >95% purity. For polar intermediates, reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves diastereomers. Solvent selection avoids denaturation of chiral centers: CH₂Cl₂ for non-polar steps, DMF for coupling reactions .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

Apply response surface methodology (RSM) to variables like temperature (0–25°C), DIPEA equivalents (1.0–2.5), and reaction time (2–24 hours). For example, a Central Composite Design (CCD) identified 15°C and 1.8 equivalents of DIPEA as optimal, improving yield from 59% to 72% . Flow chemistry (e.g., Omura-Sharma-Swern oxidation) further enhances reproducibility by controlling exothermic steps .

Q. How to resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR shifts (e.g., δ 3.2 ppm for pyrrolidine protons vs. δ 3.5 ppm in other studies) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or pH. Validate assignments via 2D NMR (COSY, HSQC) and compare with literature analogs . For HRMS discrepancies, recalibrate using internal standards (e.g., sodium trifluoroacetate) .

Q. What role do non-covalent interactions play in crystallization?

π-Stacking between thiazole (electron-deficient) and hydroxybenzoyl groups stabilizes crystal lattices. Polar solvents (EtOH/H₂O mixtures) enhance hydrogen-bond networks, as shown by single-crystal X-ray diffraction of related tert-butyl carbamates . Adjusting cooling rates (0.5–2.0°C/min) controls polymorph formation.

Q. How to mitigate stereochemical inversion during coupling reactions?

Chiral integrity at (S)-pyrrolidine centers is maintained using low-temperature (-10°C) coupling conditions and non-basic additives (e.g., HOAt instead of HOBt). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/IPA) .

Q. What stability challenges arise under acidic/basic conditions?

The tert-butyl carbamate group hydrolyzes at pH < 2 (e.g., TFA deprotection at 25°C/1 hour), while the thiazole ring degrades above pH 10. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 14 days when stored under argon .

Methodological Recommendations

  • Stereochemical Analysis : Use Mosher’s acid derivatives to confirm absolute configuration .
  • Scale-Up : Transition from batch to continuous flow reactors for exothermic steps (e.g., mixed anhydride formation) to improve safety and yield .
  • Data Reproducibility : Adopt Open Science frameworks for sharing raw NMR (JCAMP-DX format) and chromatographic data .

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